molecular formula C18H18BrNO3S B413325 Ethyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 119934-21-3

Ethyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B413325
CAS No.: 119934-21-3
M. Wt: 408.3g/mol
InChI Key: LZHLAWVBGVXZNK-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 4-bromobenzoylamino moiety at position 2 (Figure 1). The bromine atom at the para position of the benzoyl group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHLAWVBGVXZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antitumor and analgesic effects, as well as its potential mechanisms of action based on recent research findings.

  • Molecular Formula : C20H22BrNO3S
  • Molecular Weight : 436.4 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% for research applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Notably, a study evaluated various derivatives of benzothiophene compounds for their cytotoxic activity against breast cancer cell lines (MCF-7). The results indicated that several derivatives exhibited significant antiproliferative effects.

Key Findings:

  • IC50 Values : The compound demonstrated an IC50 value in the range of 23.2 to 49.9 µM against MCF-7 cells, indicating moderate to strong cytotoxicity.
  • Mechanism of Action : The compound induced apoptosis and necrosis in cancer cells. Flow cytometry analysis revealed an increase in G2/M-phase cell cycle arrest and S-phase arrest, suggesting that the compound interferes with cell cycle progression and promotes apoptotic pathways .
Compound IC50 (µM) Effect
Ethyl 2-[(4-bromobenzoyl)amino]23.2 - 49.9Induces apoptosis and necrosis
ControlN/ABaseline cell viability

Analgesic Activity

In addition to its antitumor properties, the compound has shown promising analgesic effects. A study conducted using the "hot plate" method on mice demonstrated that derivatives of benzothiophene possess analgesic properties that surpass those of conventional analgesics like metamizole.

Study Results:

  • The analgesic effect was assessed through behavioral responses in mice subjected to thermal stimuli.
  • The results indicated a significant reduction in pain response times for treated groups compared to controls.

In Vivo Studies

In vivo studies further corroborated the antitumor efficacy of the compound. Tumor-bearing mice treated with the compound exhibited a significant reduction in tumor mass compared to untreated controls.

Findings from In Vivo Studies:

  • Tumor Weight Reduction : A notable decrease in solid tumor weight was observed (up to 54% reduction compared to control).
  • Hematological Parameters : Improvements were noted in red blood cell counts and hemoglobin levels post-treatment, indicating a potential protective effect against chemotherapy-induced myelosuppression .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promising results in medicinal chemistry:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, one study demonstrated that it could inhibit tumor growth in vivo by reducing solid tumor mass significantly compared to control treatments .
  • Apoptosis Induction : The compound has been identified as a potential apoptosis-inducing agent for cancer cells. Its mechanism involves triggering apoptotic pathways that lead to cancer cell death .

Biological Research

In addition to its medicinal applications, this compound is useful in biological research:

  • Targeted Drug Delivery : The structural characteristics allow for modifications that enhance solubility and bioavailability, making it suitable for targeted drug delivery systems .
  • Biochemical Studies : It can serve as a probe in biochemical assays to study protein interactions and enzyme activities due to its reactivity and ability to form stable complexes with biomolecules .

Case Study 1: Antitumor Efficacy

A study conducted on mice bearing solid tumors showed that treatment with this compound resulted in a reduction of tumor mass by approximately 54% compared to untreated controls. This effect was attributed to the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the mechanistic pathways through which this compound induces apoptosis in breast cancer cells. The study revealed that it activates caspase pathways and promotes mitochondrial dysfunction leading to cell death. Such findings highlight its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzoylamino Group

The benzoylamino group at position 2 is a critical site for structural modification. Variations in this group significantly alter physicochemical and biological properties.

Table 1: Comparison of Substituent Effects
Compound Name Substituent on Benzoylamino Key Properties References
Ethyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Bromophenyl Enhanced electrophilicity due to bromine; potential halogen bonding .
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3,4-Dimethoxyphenyl Electron-donating methoxy groups increase solubility; 1H NMR δ 3.75 (s, 6H, OCH3) .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl Simpler structure; forms intramolecular S(6) hydrogen-bonded ring motifs .
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridin-4-yl Planar pyridine ring facilitates π-π interactions; dihedral angle of 9.47° with benzothiophene core .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br) : Increase stability and influence crystal packing via halogen bonds .
  • Electron-Donating Groups (e.g., OCH3) : Improve solubility in polar solvents, as seen in the 3,4-dimethoxy analog .
  • Heterocyclic Substituents (e.g., pyridine) : Introduce hydrogen-bonding and metal-coordination capabilities .

Crystallographic and Conformational Analysis

Crystal structures of analogs reveal insights into molecular packing and intramolecular interactions.

Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Motifs References
Ethyl 2-[(4-bromobenzoyl)amino]-... (Target Compound) P1 a = 8.5604, b = 9.3481, c = 11.7443; α = 105.12°, β = 99.75°, γ = 110.81° N–H⋯O (intramolecular), C–H⋯O (intermolecular)
Ethyl 2-benzamido-... P1 a = 8.245, b = 10.876, c = 12.345; α = 90.0°, β = 90.0°, γ = 90.0° S(6) ring motif via N–H⋯O .
Ethyl 2-(pyridine-4-carboxamido)-... P1 a = 8.5604, b = 9.3481, c = 11.7443; α = 105.12°, β = 99.75°, γ = 110.81° R22(16) ring via C–H⋯O .

Key Observations :

  • The target compound and its pyridine analog share similar unit cell parameters, suggesting conserved packing motifs .
  • Intramolecular hydrogen bonds (e.g., S(6) motifs) stabilize conformations, while intermolecular interactions dictate crystal packing .

Key Observations :

  • The 4-bromobenzoyl derivative’s metal-binding capacity (via amide N and ester O) suggests utility in catalysis or medicinal chemistry .
  • Methoxy and chloro substituents enhance antibacterial efficacy, likely due to improved membrane permeability .

Preparation Methods

Synthesis of the Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene scaffold is typically synthesized via cyclocondensation or Gewald reaction (Table 1).

Table 1: Core Synthesis Strategies

MethodReagents/ConditionsYield (%)Key Reference
Gewald ReactionCyclohexanone, ethyl cyanoacetate, sulfur, morpholine (ethanol, reflux, 12 h)72–85
Friedel-Crafts CyclizationThiophene derivatives, AlCl₃ (CH₂Cl₂, 0°C to RT, 6 h)65–78
  • Gewald Reaction : Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a base (e.g., morpholine) to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a critical intermediate.

  • Friedel-Crafts Cyclization : Alternative routes use AlCl₃-mediated cyclization of thiophene precursors, yielding the core with moderate efficiency.

Bromobenzoylation of the Amino Group

The introduction of the 4-bromobenzoyl group occurs via amide coupling (Table 2).

Table 2: Bromobenzoylation Conditions

Acylating AgentSolventCatalystTemperature/TimeYield (%)Reference
4-Bromobenzoyl chlorideDichloromethaneTriethylamine0°C → RT, 4 h68–75
4-Bromobenzoyl isothiocyanateTetrahydrofuranDMAPReflux, 8 h82–88
  • 4-Bromobenzoyl Chloride : Reacts with the amino group of the tetrahydrobenzothiophene core under Schotten-Baumann conditions, with triethylamine as a base.

  • 4-Bromobenzoyl Isothiocyanate : Offers higher yields due to enhanced electrophilicity but requires stringent anhydrous conditions.

Esterification and Final Product Isolation

The ethyl ester group is either retained from the Gewald reaction or reintroduced via acid-catalyzed esterification :

Table 3: Esterification Protocols

Starting MaterialReagents/ConditionsYield (%)Purity (HPLC)Reference
Carboxylic Acid DerivativeEthanol, H₂SO₄ (reflux, 6 h)90–95>99%
Direct Ester RetentionNone (from Gewald reaction)N/A95–98%
  • Final purification employs recrystallization (ethanol/water) or reverse-phase HPLC (MeCN:H₂O gradient).

Optimization Strategies

Reaction Temperature and Solvent Effects

  • Low-Temperature Acylation : Reduces side reactions (e.g., over-acylation) but prolongs reaction time.

  • Polar Aprotic Solvents : DMF or THF enhances reagent solubility, improving yields by 10–15% compared to CH₂Cl₂.

Catalytic Enhancements

  • DMAP Acceleration : 4-Dimethylaminopyridine (DMAP) increases acylation rates by stabilizing transition states.

  • Lewis Acid Catalysts : AlCl₃ or BF₃·Et₂O in cyclization steps improves regioselectivity.

Industrial-Scale Production

Large-scale synthesis (Table 4) prioritizes cost efficiency and throughput:

Table 4: Industrial Methodologies

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (flask)Continuous Flow
PurificationColumn ChromatographyCrystallization
Yield68–88%75–92%
Key AdvantageFlexibilityReduced Solvent Waste
  • Continuous Flow Systems : Minimize reaction times and improve heat management.

  • Solvent Recovery : Ethanol and THF are recycled via distillation, reducing costs by ~30%.

Analytical Characterization

Critical quality control measures include:

Table 5: Analytical Techniques

TechniqueParametersDetection Limit
¹H/¹³C NMRCDCl₃, 400 MHz0.1 mol% impurities
HPLC-UVC18 column, 254 nm0.05% area purity
HRMSESI+, m/z 464.4157 [M+H]⁺±0.0001 Da
  • Regiochemical Confirmation : NMR coupling constants (e.g., J = 8.2 Hz for aromatic protons) verify substitution patterns .

Q & A

Q. What tools are available for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking software (AutoDock Vina, Schrödinger Suite) can predict binding modes to proteins. Validate docking poses with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations to estimate binding free energies .

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